molecular formula C12H14N4O B7979250 2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one

2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B7979250
M. Wt: 230.27 g/mol
InChI Key: VHLPRJLLHXMDCO-UHFFFAOYSA-N
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Description

2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate β-diketones with guanidine or its derivatives.

    Introduction of the Pyridine Moiety: This step might involve the alkylation of the pyrimidine ring with a pyridine derivative under basic conditions.

    Final Modifications: Further functional group modifications to introduce the amino group and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyridine ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of cancer or infectious diseases.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethylpyrimidine
  • 2-amino-5-methyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one

Uniqueness

The unique combination of the pyrimidine and pyridine rings, along with the specific substitution pattern, might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-9(2)15-12(13)16(11(8)17)7-10-5-3-4-6-14-10/h3-6H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLPRJLLHXMDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N(C1=O)CC2=CC=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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